molecular formula C14H17N3O3 B569436 Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate CAS No. 1351392-75-0

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate

Cat. No. B569436
CAS RN: 1351392-75-0
M. Wt: 275.308
InChI Key: QPLDIJYLJJPPJG-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a benzyloxy group and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a carboxylate ester group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and additional reactions . The benzyloxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazole compounds are stable and have a high melting point .

Scientific Research Applications

Three-component Spiro Heterocyclization

Research by Dmitriev et al. (2014) delves into the synthesis of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through a three-component spiro heterocyclization involving pyrrolediones, malononitrile, and pyrazolone. This reaction represents a method for constructing complex spiro heterocycles, which are challenging to access through other synthetic routes. The study highlights the potential of utilizing pyrazole derivatives in the synthesis of novel heterocyclic compounds with potential application in various fields, including material science and pharmacology (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Crystal Structure Analysis

L. Minga (2005) focused on the synthesis and crystal structure analysis of a specific pyrazole derivative, demonstrating its fungicidal and plant growth regulatory activities. This research underscores the multifaceted applications of pyrazole derivatives beyond mere chemical interest, extending their utility to agricultural sciences (Minga, 2005).

Analgesic and Anti-inflammatory Agents

The work by Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This study exemplifies the therapeutic potential of pyrazole derivatives, suggesting their applicability in developing new analgesic and anti-inflammatory drugs (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Corrosion Inhibition

Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showcasing the chemical application of these compounds in industrial maintenance and protection. The study indicates that pyrazole derivatives can effectively reduce the corrosion rate, highlighting their importance in materials science and engineering (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. Their findings contribute to the ongoing search for new therapeutic agents, indicating that pyrazole derivatives hold promising potential in medicinal chemistry for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole compounds exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

properties

IUPAC Name

methyl 4-amino-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-16-17(13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDIJYLJJPPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CCOCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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